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Compound of Interest

3-Ethoxy-5-iodo-4-
Compound Name:

methoxybenzaldehyde
CAS No.: 428483-80-1
Cat. No.: B3136913

Get Quote

Introduction & Compound Identity

3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a specialized halogenated benzaldehyde
intermediate. It serves as a critical scaffold in the synthesis of bioactive phenethylamines (e.g.,
"2C" and "DOXx" series analogs) and pharmaceutical agents requiring a specific 3,4,5-
substitution pattern (resembling mescaline or apremilast derivatives).

The synthesis of this target relies on the precise functionalization of its precursor, 3-Ethoxy-4-
methoxybenzaldehyde (also known as O-Ethylisovanillin).

Chemical Identity Table[1]
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Feature Precursor Target
3-Ethoxy-4- 3-Ethoxy-5-iodo-4-
IUPAC Name
methoxybenzaldehyde methoxybenzaldehyde
CAS Number 1131-52-8 428483-80-1
Molecular Formula C10H1203 C10H11103
Molecular Weight 180.20 g/mol 306.10 g/mol
Appearance White to pale yellow crystals Off-white to pale yellow solid
_ _ 78-82 °C
Melting Point 51-53 °C

(Predicted/Analogous)

Part I: The Precursor (3-Ethoxy-4-
methoxybenzaldehyde)[2]

This molecule is the non-iodinated starting material. Its purity and structural integrity are
paramount for the subsequent iodination step.

A. Spectral Data (Experimental)[2][3][4][5][6]

The following data is compiled from high-field NMR spectroscopy in CDCls.

1H NMR Data (400 MHz, CDCls)
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o Shift (5, o . Coupling .
Position Multiplicity Integration Assignment
ppm) (Hz)
) Aldehyde
CHO 9.85 Singlet (s) 1H -
Proton
Aromatic
Doublet of
H-6 7.51 1H J=8.2,19 (Ortho to
Doublets (dd)
CHO)
Aromatic
H-2 7.40 Doublet (d) 1H J=19 (Ortho to
OEY)
Aromatic
H-5 6.93 Doublet (d) 1H J=8.2 (Ortho to
OMe)
Ethoxy
-OCHaz- 4.21 Quartet (q) 2H J=7.0
Methylene
) Methoxy
-OCHs 3.96 Singlet (s) 3H -
Methyl
] Ethoxy
-CHs 1.50 Triplet (t) 3H J=7.0
Methyl
13C NMR Data (100 MHz, CDCls)
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Shift (6, ppm) Assignment

190.9 Carbonyl (C=0)
155.0 C-4 (Aromatic C-OMe)
1495 C-3 (Aromatic C-OEt)
130.1 C-1 (Quaternary)
126.8 C-6 (Aromatic CH)
1115 C-2 (Aromatic CH)
110.8 C-5 (Aromatic CH)
64.5 Ethoxy (-OCH3-)

56.1 Methoxy (-OCHs)
14.6 Ethoxy (-CH3)

IR Spectrum (Key Bands)
¢ 1680-1700 cm~1: C=0 stretch (Aldehyde, strong).

e 1580-1600 cm~1: C=C stretch (Aromatic).
e 1260 cm~1: C-O stretch (Aryl ether).

e 2850 cm~1: C-H stretch (Aldehyde Fermi resonance).

B. Synthesis Protocol: Alkylation of Isovanillin

Obijective: Selective ethylation of the 3-hydroxy group of isovanillin.
Reagents:

« Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) [1.0 eq]

» Ethyl Bromide (EtBr) [1.2 eq] or Diethyl Sulfate

e Potassium Carbonate (K2COs) [2.0 eq] or NaOH

© 2026 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3136913?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Solvent: DMF or Acetonitrile (ACN)

Step-by-Step Workflow:

Dissolution: Dissolve Isovanillin (15.2 g, 100 mmol) in DMF (100 mL) in a round-bottom flask.

o Deprotonation: Add K2COs (27.6 g, 200 mmol) and stir at room temperature for 15 minutes.
The solution will turn yellow/orange (phenoxide formation).

o Alkylation: Add Ethyl Bromide (8.9 mL, 120 mmol) dropwise via an addition funnel.

e Reaction: Heat the mixture to 60 °C and stir for 4—6 hours. Monitor by TLC (Hexane:EtOAc
7:3). The starting material (Rf ~0.[1]3) should disappear, and the product (Rf ~0.6) should
appear.

o Workup: Pour the reaction mixture into ice-cold water (500 mL). The product will precipitate.
« |solation: Filter the white solid. Wash with cold water (3 x 50 mL) to remove DMF and salts.
 Purification: Recrystallize from Ethanol/Water or dry under vacuum.

 Yield: Expected yield 90-95% (White crystals).

Part Il: The Target (3-Ethoxy-5-iodo-4-
methoxybenzaldehyde)

This section details the conversion of the precursor to the target via electrophilic aromatic
iodination.

A. Synthesis Protocol: Regioselective lodination

Mechanism: Electrophilic Aromatic Substitution (EAS). The 5-position is activated by the ortho-
methoxy group and is less sterically hindered than the 2-position (flanked by aldehyde and
ethoxy).

Reagents:

» 3-Ethoxy-4-methoxybenzaldehyde (Precursor) [1.0 eq][2][3]
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 lodine Monochloride (ICI) [1.1 eq]

e Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)
 Alternative: lodine (I2) + Silver Trifluoroacetate (AgTFA) for milder conditions.
Step-by-Step Workflow:

o Preparation: Dissolve 3-Ethoxy-4-methoxybenzaldehyde (1.80 g, 10 mmol) in Glacial Acetic
Acid (20 mL).

e Addition: Prepare a solution of lodine Monochloride (1.79 g, 11 mmol) in Acetic Acid (5 mL).
Add this solution dropwise to the aldehyde solution at room temperature over 20 minutes.

e Reaction: Stir the dark mixture at room temperature for 2—4 hours.
o Note: If using 12/AgTFA, stir in DCM at 0 °C initially, then warm to RT.

e Quenching: Pour the reaction mixture into water (100 mL) containing Sodium Thiosulfate
(Na2S:203) to reduce excess iodine/ICl. The color should change from dark red/brown to pale
yellow.

o Extraction: Extract with Dichloromethane (3 x 30 mL).
e Washing: Wash the organic layer with Saturated NaHCOs (to remove acid) and Brine.
e Drying: Dry over anhydrous MgSOa4 and concentrate in vacuo.

 Purification: The crude product is often a solid. Recrystallize from EtOH or purify via column
chromatography (Silica, Hexane:EtOAc 9:1).

B. Spectral Data (Target)[2][4][5][6][8]

The introduction of the lodine atom at position 5 significantly alters the NMR spectrum,
primarily by removing the H-5 signal and deshielding the H-6 proton.

1H NMR Data (Predicted/Analogous for Target)
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o Shift (5, o . Coupling .
Position Multiplicity Integration Assignment
ppm) (Hz)
) Aldehyde
CHO 9.82 Singlet (s) 1H
Proton
Aromatic
(Ortho to
H-6 7.85-7.95 Doublet (d) 1H J=19
CHO, Ortho
tol)
Aromatic
(Ortho to
H-2 7.40-7.45 Doublet (d) 1H J=1.9
OEt, Meta to
1)
Ethoxy
-OCHa- 4.15-4.25 Quartet (q) 2H J=70
Methylene
. Methoxy
-OCHs 3.98 Singlet (s) 3H
Methyl
) Ethoxy
-CHs 1.45-1.55 Triplet (t) 3H J=7.0
Methyl

Note on Shifts:
e H-5(6.93 ppm) from the precursor is absent (replaced by lodine).

e H-6 shifts downfield (from 7.51 to ~7.90 ppm) due to the deshielding effect of the adjacent
lodine atom and the aldehyde.

e H-2 remains relatively stable (~7.40 ppm) as it is meta to the lodine.

e Coupling: The large ortho coupling (J~8 Hz) is lost. Only the small meta coupling (J~1.9 Hz)
between H-2 and H-6 remains.

Visualizations
A. Synthesis Pathway[2][4]
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Click to download full resolution via product page

Figure 1: Synthetic route from Isovanillin to the lodinated Target.[4]

B. NMR Signal Assighment Logic

Precursor Spectrum
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Figure 2: NMR signal evolution during iodination. Note the disappearance of H-5 and the shift
of H-6.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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